(5-Methyl-1H-pyrazol-1-YL)acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7N3 |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2-(5-methylpyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H7N3/c1-6-2-4-8-9(6)5-3-7/h2,4H,5H2,1H3 |
InChI Key |
FVIGUYLYXGCVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC#N |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 5 Methyl 1h Pyrazol 1 Yl Acetonitrile
Reactivity of the Nitrile Functional Group
The cyano (-C≡N) group is a potent functional group characterized by a carbon-nitrogen triple bond. This feature makes it an electrophilic site, susceptible to a variety of chemical transformations. numberanalytics.comlibretexts.org
The carbon atom of the nitrile group in (5-Methyl-1H-pyrazol-1-YL)acetonitrile is electrophilic due to the electronegativity of the nitrogen atom. This allows it to react with various nucleophiles. libretexts.org A key reaction is its behavior in the presence of other pyrazole (B372694) molecules, particularly under metal-mediated conditions. For instance, studies on related systems have shown that the nitrile group can undergo nucleophilic attack by the exocyclic nitrogen of another pyrazole molecule. This type of reaction can lead to the formation of pyrazolylamidino ligands. acs.orgnih.gov The process is often intramolecular and can be catalyzed by bases like aqueous sodium hydroxide, which facilitates the deprotonation of the pyrazole NH group, enhancing its nucleophilicity. acs.orgnih.gov
General reactions that the nitrile group can undergo include:
Hydrolysis: Conversion to carboxylic acids or amides, often catalyzed by acid or base. numberanalytics.comlibretexts.org
Reduction: Transformation into primary amines using reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.comlibretexts.org
Addition of Grignard Reagents: Reaction with organometallic reagents to form ketones after hydrolysis. libretexts.org
Table 1: General Nucleophilic Reactions of the Nitrile Group
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid / Amide |
| Reduction | LiAlH₄, then H₂O | Primary Amine |
| Grignard Reaction | R-MgBr, then H₃O⁺ | Ketone |
The nitrile group of this compound is an active participant in cyclization reactions, leading to the formation of new heterocyclic systems. The pyrazole-acetonitrile moiety can serve as a precursor for constructing fused ring systems, such as pyrazolo[1,5-a]pyrimidines. researchgate.net For example, N-acetonitrile functionalized nitropyrazoles are used as precursors to create N-methylene-C linked azoles, where the cyano group is converted to a tetrazole ring via click chemistry. dntb.gov.ua
In multicomponent reactions, nitriles, in general, can couple with alkynes and titanium imido complexes to generate pyrazoles through a [2+2+1] coupling mechanism, highlighting the nitrile's ability to participate in complex ring-forming processes. smolecule.comnih.gov
The nitrile group, often in conjunction with the pyrazole ring, engages in various coupling reactions, particularly those mediated by transition metals. A notable example is the metal-mediated coupling between a nitrile and a pyrazole. acs.orgnih.govresearchgate.net In platinum(IV) complexes, for instance, a coordinated nitrile can couple with a pyrazole to form a pyrazolylimino complex. acs.org This coupling is often reversible, and the resulting pyrazolylimino ligand can be subsequently displaced by another pyrazole, demonstrating a dynamic equilibrium. acs.org
These reactions can form azametallacycles, where the metal center, the nitrile's nitrogen and carbon, and atoms from the pyrazole ring form a new cyclic structure. nih.gov The coupling process is often favored at moderate temperatures and is influenced by the acidity of the pyrazole. acs.orgnih.gov
Reactivity of the Pyrazole Heterocyclic Core
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is influenced by the substituents attached to it.
Substituents on the pyrazole ring significantly modulate its electronic properties and, consequently, its reactivity.
Methyl Group: The methyl group at the C5 position in this compound is an electron-donating group. Electron-donating groups generally increase the electron density of the pyrazole ring, which can affect its acidity and basicity. nih.gov Specifically, they have been shown to increase the acidity of the pyrrole-like NH group in unsubstituted pyrazoles. nih.gov This increased electron density can also influence the regioselectivity of electrophilic substitution reactions, should the ring undergo such transformations.
Nitro Group: In contrast, a nitro group (-NO₂) is a strong electron-withdrawing group. If a nitro group were present on the pyrazole ring, it would significantly decrease the ring's electron density. This deactivation makes the ring less susceptible to electrophilic attack. cdnsciencepub.com Studies on nitropyrazoles have shown that the position of the nitro group is critical to its reactivity in nucleophilic substitution reactions. For instance, in N-substituted nitropyrazoles, a nitro group at the C5 position is considerably more reactive towards nucleophiles than one at the C3 position. researchgate.net This deactivating effect is also observed in nitrations of phenylpyrazoles, where the presence of a nitro group makes subsequent substitutions more difficult. cdnsciencepub.com
Table 2: Effect of Substituents on Pyrazole Ring Reactivity
| Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|
| Methyl (-CH₃) | Electron-donating | Increases ring electron density, enhances acidity of NH group. nih.gov |
| Nitro (-NO₂) | Electron-withdrawing | Decreases ring electron density, activates the ring for nucleophilic substitution, deactivates for electrophilic substitution. cdnsciencepub.comresearchgate.net |
Pyrazole and its derivatives are widely used as ligands in coordination chemistry due to the presence of the pyridine-like nitrogen atom, which can readily coordinate to metal ions. researchgate.netresearchgate.netacs.org The this compound ligand can coordinate to metal centers in several ways. The pyrazole ring itself can act as a neutral monodentate ligand. researchgate.net
Furthermore, the entire molecule can act as a chelating ligand. The coupling of the nitrile group with the pyrazole moiety, often mediated by a metal, can lead to the formation of pyrazolylamidino chelating ligands. acs.orgnih.gov These ligands form stable complexes with various metal ions, demonstrating the cooperative role of both the pyrazole core and the acetonitrile (B52724) side chain in coordination. researchgate.net The resulting metal complexes have applications in areas such as supramolecular chemistry, catalysis, and materials science. acs.org
Proton-Responsive Nature of Pyrazoles
Pyrazoles are five-membered aromatic N-heterocycles that possess a unique amphiprotic character. mdpi.com Protic, or N-unsubstituted, pyrazoles feature a potentially Brønsted acidic NH group adjacent to a basic, Schiff-base-type nitrogen atom. mdpi.comnih.gov This duality is central to their reactivity.
Coordination of a protic pyrazole to a Lewis acidic metal center enhances the acidity of the NH proton. nih.gov This facilitates deprotonation, which in turn switches the ligand's coordination mode from a neutral, lone-pair donating L-type to a covalent, anionic X-type. nih.gov This proton-responsive behavior has significant electronic implications for the resulting complex and is crucial in various catalytic transformations. For instance, the pyrazole NH group can act as a proton shuttle or an acid-base catalyst in reactions such as the heterolytic cleavage of dihydrogen or the N-N bond cleavage of hydrazine (B178648). mdpi.comnih.gov
In N1-substituted pyrazoles like this compound, the acidic NH proton is absent. This modification alters its reactivity profile, precluding its direct participation in proton-coupled electron transfer (PCET) or its function as a proton source in catalysis. However, the un-substituted nitrogen atom at the 2-position retains its basic character, allowing it to act as a hydrogen bond acceptor or a coordination site for metal ions.
Mechanistic Investigations
The synthesis of the pyrazole ring is often more complex than classical representations suggest, involving multifaceted reaction pathways, transient intermediates, and subtle catalytic effects.
The Knorr pyrazole synthesis, a cornerstone reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, has been shown to proceed through unexpectedly complex pathways. rsc.org While traditionally viewed as a straightforward condensation-cyclization-dehydration sequence, recent studies using transient flow methods have revealed that the kinetics are more intricate than previously understood, pointing to the involvement of additional intermediates and reaction pathways. rsc.org
Beyond the Knorr synthesis, numerous other routes to pyrazoles have been developed, each with its own mechanistic nuances. These include:
1,3-Dipolar Cycloadditions: This method involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with an alkyne or alkene. nih.gov
Condensation with α,β-Unsaturated Ketones: The reaction of hydrazines with α,β-unsaturated ketones typically yields pyrazoline intermediates, which must then be oxidized to form the aromatic pyrazole ring. mdpi.com
Multi-component Reactions: Efficient, one-pot procedures have been developed that combine multiple starting materials, such as an aldehyde, tosylhydrazine, and a terminal alkyne, to construct the pyrazole ring in a single synthetic operation. organic-chemistry.org
Metal-Catalyzed Cyclizations: Various transition metals, including copper, ruthenium, and rhodium, catalyze the formation of pyrazoles from diverse starting materials like β,γ-unsaturated hydrazones or via domino C-N coupling/hydroamination reactions. nih.govorganic-chemistry.org
Mechanistic proposals for these reactions often involve the in-situ formation of reactive intermediates, such as hydrazones or imines, which then undergo intramolecular cyclization and subsequent aromatization to yield the final pyrazole product. mdpi.comyoutube.com
The elucidation of reaction mechanisms hinges on the detection and characterization of short-lived intermediates. In pyrazole synthesis, several key transient species have been identified. During the Knorr reaction, a hydroxylpyrazolidine intermediate is often observed and, in certain cases, can even be isolated. rsc.org The subsequent dehydration of this intermediate is a critical step leading to the final aromatic product.
Similarly, the reaction of hydrazines with α,β-unsaturated ketones or chalcones proceeds via pyrazoline intermediates. mdpi.com These non-aromatic, five-membered rings are then converted to pyrazoles through an oxidation step. The isolation of these intermediates provides direct evidence for the stepwise nature of the reaction pathway. mdpi.comnih.gov In some syntheses, acyclic intermediates, such as bishydrazones or diacetate derivatives, have also been successfully isolated and characterized, offering a clearer picture of the transformation steps prior to cyclization. nih.gov Mechanistic studies on titanium-mediated pyrazole synthesis have also focused on capturing and analyzing potential oxidized intermediates to distinguish between proposed pathways like disproportionation versus direct oxidation. nih.gov
Kinetic analysis provides quantitative insight into reaction mechanisms. For the Knorr pyrazole synthesis, studies have shown the reaction to be first order in both the 1,3-diketone and the arylhydrazine. researchgate.net The rate-determining step is highly dependent on the reaction conditions, particularly the pH. researchgate.net Under neutral pH conditions, the dehydration of the cyclic hydroxylpyrazolidine intermediate is generally considered the rate-limiting step. rsc.org However, as the pH changes, the rate-determining step can shift. researchgate.net
Transient flow methodology has proven to be a powerful tool for acquiring high-quality kinetic data for pyrazole synthesis, revealing the non-first-order nature of the reaction under certain neutral conditions and allowing for the construction of detailed microkinetic models. rsc.orgiscre28.org These models can account for the influence of various reaction parameters on the rate of product formation. iscre28.org In other pyrazole syntheses, such as the oxidation of diazatitanacycles, kinetic interrogation has identified the initial oxidation step as rate-determining. nih.gov
Table 1: Summary of Kinetic Findings in Pyrazole Synthesis
| Reaction System | Key Kinetic Findings | Rate-Determining Step (Proposed) | Reference(s) |
|---|---|---|---|
| Knorr Synthesis (Arylhydrazine + Diketone) | First order in both reactants; rate varies significantly with pH. | Dehydration of hydroxylpyrazolidine intermediate (at neutral pH). | rsc.orgresearchgate.net |
| Knorr Synthesis (Transient Flow Study) | Revealed non-first order nature under neutral conditions. | Dehydration of intermediate. | rsc.org |
| Ti-mediated Pyrazole Synthesis | Rate-determining initial oxidation with TEMPO. | Initial oxidation via dissociative exchange. | nih.gov |
One of the more complex mechanistic features discovered in pyrazole synthesis is the presence of autocatalysis. Detailed kinetic studies of the Knorr reaction between phenylhydrazine (B124118) and 1,3-diketones have uncovered evidence of autocatalytic reaction pathways. rsc.org This phenomenon, where a reaction product acts as a catalyst for its own formation, contributes to the complex kinetic profiles observed and deviates from simpler, previously proposed rate equations. rsc.org The development of kinetic models that incorporate product-catalyzed or diketone-catalyzed aromatization steps has been necessary to accurately describe the experimental data. iscre28.org
When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the formation of two different regioisomeric pyrazoles is possible. rsc.org Controlling the regioselectivity of this reaction is a critical challenge in synthetic chemistry. Several factors have been identified that govern the final product distribution.
pH and Acidity: The acidity of the reaction medium can significantly influence regioselectivity. researchgate.net
Solvent Effects: The choice of solvent plays a crucial role. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer compared to reactions run in standard ethanol (B145695). conicet.gov.ar
Substituent Effects: The electronic and steric properties of the substituents on both the diketone and the hydrazine are major determinants of the regiochemical outcome. rsc.orgresearchgate.net A combination of steric and electronic factors influences the initial nucleophilic attack by the hydrazine, which often dictates the final product structure. researchgate.net
Reactant Ratios: The ratio of reactants can also modulate the product distribution. researchgate.net
Kinetic vs. Thermodynamic Control: In some synthetic routes, reaction conditions can be tuned to favor either the kinetically or thermodynamically preferred product, allowing for selective formation of a desired regioisomer. nih.gov
Table 2: Influence of Solvents on Regioselectivity in Pyrazole Synthesis
| 1,3-Diketone Reactant | Hydrazine Reactant | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
|---|---|---|---|---|
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol (EtOH) | 70:30 | conicet.gov.ar |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | 90:10 | conicet.gov.ar |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 | conicet.gov.ar |
| 1-Phenyl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol (EtOH) | 80:20 | conicet.gov.ar |
| 1-Phenyl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 99:1 | conicet.gov.ar |
Spectroscopic and Structural Elucidation of 5 Methyl 1h Pyrazol 1 Yl Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all protons and carbons in (5-Methyl-1H-pyrazol-1-YL)acetonitrile.
The ¹H NMR spectrum of this compound is expected to display four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, including the aromaticity of the pyrazole (B372694) ring and the electron-withdrawing nature of the nitrile group.
The predicted signals are:
A singlet for the methyl group (CH₃) protons, typically found in the upfield region.
Two signals for the protons on the pyrazole ring (H-3 and H-4). Due to their different positions relative to the substituents, they will have distinct chemical shifts. They are expected to appear as doublets due to spin-spin coupling.
A singlet for the methylene (B1212753) group (CH₂) protons of the acetonitrile (B52724) moiety. This signal is shifted downfield due to the influence of the adjacent nitrogen atom of the pyrazole ring and the nitrile group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| CH₃ (Methyl) | ~2.2 - 2.4 | Singlet (s) |
| CH₂ (Methylene) | ~5.1 - 5.3 | Singlet (s) |
| H-4 (Pyrazole Ring) | ~6.0 - 6.2 | Doublet (d) |
| H-3 (Pyrazole Ring) | ~7.3 - 7.5 | Doublet (d) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are anticipated, corresponding to each unique carbon atom.
The predicted signals include:
The methyl carbon (CH₃), appearing at the highest field.
The methylene carbon (CH₂), influenced by the pyrazole ring and nitrile group.
Three carbons of the pyrazole ring (C-3, C-4, C-5). The C-5 carbon, being substituted with the methyl group, will be a quaternary carbon and will have a characteristic chemical shift.
The nitrile carbon (C≡N), which typically resonates in the downfield region of the spectrum. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (Methyl) | ~10 - 15 |
| CH₂ (Methylene) | ~35 - 40 |
| C-4 (Pyrazole Ring) | ~105 - 110 |
| C≡N (Nitrile) | ~115 - 120 |
| C-3 (Pyrazole Ring) | ~138 - 142 |
| C-5 (Pyrazole Ring) | ~148 - 152 |
Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu In the COSY spectrum of this compound, a cross-peak would be expected between the signals for the H-3 and H-4 protons of the pyrazole ring, confirming their connectivity through three bonds (³J-coupling). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com An HSQC experiment would show correlations between:
The methyl proton signal and the methyl carbon signal.
The methylene proton signal and the methylene carbon signal.
The H-3 proton signal and the C-3 carbon signal.
The H-4 proton signal and the C-4 carbon signal. This provides definitive confirmation of the C-H connectivities within the molecule. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. msu.edu
The IR spectrum of this compound would exhibit a series of absorption bands corresponding to the various vibrational modes of its functional groups.
Key expected vibrational modes include:
C-H Stretching: Aromatic C-H stretching from the pyrazole ring is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. derpharmachemica.com
C=C and C=N Stretching: The pyrazole ring contains C=C and C=N bonds, and their stretching vibrations typically appear in the 1600-1400 cm⁻¹ region.
CH₃ and CH₂ Bending: The bending (deformation) vibrations of the methyl and methylene groups are expected in the 1465-1370 cm⁻¹ range. derpharmachemica.com
Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains complex vibrations characteristic of the entire molecule, including pyrazole ring deformations. derpharmachemica.com
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch (Pyrazole) | 3100 - 3000 |
| Aliphatic C-H Stretch (CH₃, CH₂) | 3000 - 2850 |
| C≡N Stretch (Nitrile) | 2260 - 2240 |
| C=C, C=N Stretch (Pyrazole Ring) | 1600 - 1400 |
| CH₃, CH₂ Bending | 1465 - 1370 |
The most distinctive feature in the IR spectrum of this compound is the absorption due to the nitrile group (-C≡N). The C≡N triple bond stretching vibration gives rise to a sharp and intense absorption band. spectroscopyonline.com For saturated nitriles, this peak is typically observed in the 2260-2240 cm⁻¹ range. spectroscopyonline.comnih.gov The intensity of this band is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com This band is a highly reliable diagnostic tool for the presence of the nitrile functional group. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information regarding the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of a molecule with high precision, which in turn allows for the determination of its elemental formula. acs.orgresearchgate.net For this compound, the molecular formula is C₆H₇N₃. HRMS analysis can definitively confirm this composition by comparing the experimentally measured mass to the theoretically calculated mass. acs.org
The exact mass of the neutral molecule is calculated to be 121.063997 Da. nih.gov In typical ESI-HRMS analysis, the compound is observed as a protonated molecule, [M+H]⁺. The close correlation between the calculated and found m/z values provides strong evidence for the compound's elemental composition.
| Ion Species | Calculated m/z | Observed m/z (Hypothetical) | Difference (ppm) |
|---|---|---|---|
| [C₆H₇N₃+H]⁺ | 122.0718 | 122.0715 | -2.46 |
Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry causes the molecular ion to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable structural information. libretexts.orgslideshare.net The study of pyrazole fragmentation reveals two primary processes: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂). researchgate.netresearchgate.net
For this compound, fragmentation is expected to involve cleavage at the bond between the pyrazole ring and the acetonitrile group, as well as characteristic cleavages of the pyrazole ring itself. The stability of the resulting fragment ions often dictates the most prominent peaks in the mass spectrum. researchgate.net
Key fragmentation pathways may include:
Loss of the acetonitrile group: Cleavage of the N-CH₂CN bond could lead to the formation of a [C₄H₅N₂]⁺ ion (m/z 81), corresponding to the methylpyrazole cation.
Loss of HCN: A common fragmentation pathway for pyrazole rings involves the loss of HCN (27 Da), which can occur from the molecular ion or subsequent fragments. researchgate.net
Loss of methyl radical: Cleavage of the methyl group could result in a [M-CH₃]⁺ ion.
| m/z (Hypothetical) | Possible Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 121 | [C₆H₇N₃]⁺• (Molecular Ion) | - |
| 94 | [C₅H₄N₂]⁺• | HCN |
| 81 | [C₄H₅N₂]⁺ | •CH₂CN |
| 54 | [C₃H₄N]⁺ | HCN from m/z 81 |
X-ray Crystallography
To perform this analysis, a suitable single crystal of this compound is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis yields fundamental crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal. spast.orgnih.gov For pyrazole derivatives, the pyrazole ring is typically found to be planar. spast.org The structural analysis would precisely define the geometry of the 5-methyl and 1-acetonitrile substituents relative to the pyrazole ring.
Below is a representative table of crystallographic data that would be obtained for a compound of this type.
| Parameter | Example Value |
|---|---|
| Empirical formula | C₆H₇N₃ |
| Formula weight | 121.14 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 9.348(2) |
| b (Å) | 9.793(2) |
| c (Å) | 16.366(4) |
| α (°) | 90 |
| β (°) | 101.09(8) |
| γ (°) | 90 |
| Volume (ų) | 1470.9(6) |
| Z | 8 |
| Calculated density (g/cm³) | 1.093 |
Once the initial diffraction data is collected, the crystal structure is "solved" and then "refined." The structure is typically solved using direct methods. spast.org Refinement is an iterative process of adjusting the atomic coordinates and displacement parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. yetnet.ch
The most common refinement technique is the full-matrix least-squares procedure on F². spast.org During this process, non-hydrogen atoms are usually refined with anisotropic displacement parameters, which describe their thermal motion in three dimensions. Hydrogen atoms are often placed in geometrically calculated positions and refined using a "riding model." researchgate.net The quality of the final refined structure is assessed by parameters such as the R-factor (residual factor), with lower values indicating a better fit. yetnet.ch
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a pure compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula, serving as a fundamental check of purity and composition. mdpi.com
For this compound (C₆H₇N₃), the theoretical elemental composition can be calculated based on its molecular weight of 121.14 g/mol . A close match between the found and calculated values confirms the empirical and molecular formula of the synthesized compound.
| Element | Calculated (%) | Found (%) (Hypothetical) |
|---|---|---|
| Carbon (C) | 59.49 | 59.45 |
| Hydrogen (H) | 5.82 | 5.85 |
| Nitrogen (N) | 34.69 | 34.62 |
Based on the comprehensive search for scholarly articles and data, there is currently no specific published research focusing on the detailed computational chemistry studies of the compound This compound that aligns with the requested outline.
The search results yielded computational studies for various other pyrazole and pyrazolone (B3327878) derivatives researchgate.netej-chem.orgnih.govresearchgate.netnih.goveurasianjournals.comnih.govasrjetsjournal.orgasrjetsjournal.orgderpharmachemica.comnih.govresearchgate.net, but none for the exact molecule specified. Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and specific analyses as requested for this compound.
To fulfill the user's request, published research containing Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, simulated vibrational spectra, and calculated NMR chemical shifts specifically for this compound would be required. Without such source data, generating the requested article is not feasible.
Computational Chemistry Studies Applied to 5 Methyl 1h Pyrazol 1 Yl Acetonitrile
Reaction Mechanism Modeling
Computational modeling of reaction mechanisms serves as a powerful tool to understand how a chemical transformation occurs at a molecular level. By employing methods derived from quantum mechanics, chemists can simulate reaction pathways, providing insights that are often difficult or impossible to obtain through experimental means alone.
Elucidation of Transition States and Intermediates
A primary goal in reaction mechanism modeling is the identification and characterization of all stationary points on the potential energy surface, including reactants, products, intermediates, and, most critically, transition states. For a reaction involving (5-Methyl-1H-pyrazol-1-YL)acetonitrile, such as its synthesis via the N-alkylation of 5-methylpyrazole with chloroacetonitrile (B46850), computational methods like Density Functional Theory (DFT) would be employed.
Researchers would first optimize the three-dimensional structures of the reactants (5-methylpyrazole and chloroacetonitrile) and the product. Subsequently, they would search for the transition state structure connecting them. This involves sophisticated algorithms that locate the unique saddle point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. The vibrational frequency analysis of a located transition state must yield exactly one imaginary frequency, which corresponds to the motion along the reaction path. The identification of stable intermediates, such as a temporary complex formed between the reactants before the bond-forming event, would also be a key focus.
Thermodynamic and Kinetic Reaction Profiling
Once all stationary points are located, a thermodynamic and kinetic profile of the reaction can be constructed. This profile provides quantitative data on the feasibility and rate of the chemical process.
Kinetic Analysis: The energy difference between the reactants and the transition state defines the activation energy (Ea) or activation Gibbs free energy (ΔG‡). According to Transition State Theory, this barrier directly governs the reaction rate. A higher energy barrier implies a slower reaction. By calculating these barriers, chemists can predict reaction rates and understand how changes to the molecular structure might accelerate or hinder the transformation.
A hypothetical reaction energy profile is often visualized in a diagram plotting the energy of the system against the reaction coordinate, clearly showing the relative energies of all identified species and the barriers separating them.
Table 1: Hypothetical Thermodynamic and Kinetic Data for a Reaction
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State | +20.5 | +22.0 |
| Product | -15.0 | -14.2 |
Note: This table is illustrative and does not represent actual data for this compound.
Assessment of Solvent Effects (e.g., Molecular Dynamics Simulations)
Chemical reactions are typically conducted in a solvent, which can significantly influence both thermodynamics and kinetics. Computational models can account for these effects in two primary ways: implicit and explicit solvation models.
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. Explicit models, however, involve simulating a discrete number of solvent molecules surrounding the solute. Molecular Dynamics (MD) simulations are a powerful explicit solvent method. aps.orgaps.org In an MD simulation, the motion of every atom in the system (both solute and solvent) is calculated over time by solving Newton's equations of motion. aps.org This allows for a dynamic and highly detailed view of solute-solvent interactions, such as hydrogen bonding, and how they stabilize or destabilize reactants, transition states, and products. aps.org For this compound, MD simulations could reveal how different solvents might alter the reaction energy barrier or even favor different reaction pathways.
Ligand Design and Electronic Property Modulation
The structural and electronic properties of molecules like this compound make them potential candidates for use as ligands in coordination chemistry or as building blocks in medicinal chemistry. Computational chemistry plays a vital role in rational ligand design and in tuning molecular properties for specific applications.
By systematically modifying the structure of this compound in silico—for example, by adding different substituent groups to the pyrazole (B372694) ring—chemists can calculate how these changes affect key electronic properties. These properties include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and is relevant to the molecule's color and electronic behavior.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other species, such as metal ions or biological receptors.
Dipole Moment: The magnitude and direction of the molecular dipole moment influence solubility and intermolecular interactions.
Through these computational analyses, a library of virtual derivatives can be screened to identify candidates with optimized electronic properties for a target application, such as enhanced binding affinity to a specific metal center or improved biological activity. This computational pre-screening significantly reduces the time and cost associated with experimental synthesis and testing.
Synthetic Applications and Derivatization of 5 Methyl 1h Pyrazol 1 Yl Acetonitrile Scaffolds
Role as a Key Synthetic Intermediate in Organic Synthesis
(5-Methyl-1H-pyrazol-1-YL)acetonitrile serves as a crucial synthetic intermediate due to the reactivity of its distinct structural components. The pyrazole (B372694) core is a stable aromatic system, but it is also amenable to functionalization. globalresearchonline.net The acetonitrile (B52724) moiety, with its activated methylene (B1212753) group and electrophilic nitrile carbon, provides a handle for a wide array of chemical transformations.
The general synthesis of pyrazole rings often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.gov For N1-substituted pyrazoles like the title compound, the synthesis can involve the reaction of a suitable pyrazole with an alkylating agent, such as chloroacetonitrile (B46850), under basic conditions. vulcanchem.com This modularity allows for the introduction of various substituents onto the pyrazole ring before the addition of the acetonitrile side chain, making it a key component in diversity-oriented synthesis.
The utility of this scaffold is demonstrated by its role as a precursor for a variety of more complex structures, including fused heterocyclic systems, biologically active molecules, and coordination ligands. The inherent reactivity of both the pyrazole ring and the acetonitrile side chain allows for stepwise or one-pot multicomponent reactions to build molecular complexity. researchgate.netnih.gov
**6.2. Derivatization Strategies
The structure of this compound offers several sites for chemical modification, enabling the synthesis of a diverse library of derivatives. The main strategies for derivatization involve reactions at the acetonitrile moiety and functionalization of the pyrazole ring.
The acetonitrile group (-CH₂CN) is a highly versatile functional group for derivatization. The methylene protons are acidic and can be removed by a base to generate a nucleophilic carbanion, which can then react with various electrophiles. Furthermore, the nitrile group itself can undergo a variety of transformations.
Key functionalization reactions include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield (5-Methyl-1H-pyrazol-1-yl)acetic acid or its corresponding amide, (5-Methyl-1H-pyrazol-1-yl)acetamide. These derivatives can then participate in further reactions, such as esterification or amide coupling. The conversion of a related pyrazole derivative to an acetamide (B32628) has been demonstrated in the synthesis of ligands for coordination complexes. nih.gov
Reduction: The nitrile group can be reduced to a primary amine, yielding 2-(5-Methyl-1H-pyrazol-1-yl)ethan-1-amine. This introduces a basic amino group that is useful for synthesizing amides, sulfonamides, and other nitrogen-containing structures.
Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile carbon to form ketones after hydrolysis.
Cycloaddition: The nitrile group can participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles.
Coupling Reactions: The coupling of nitriles with pyrazoles, mediated by metal complexes, can lead to the formation of pyrazolylamidino ligands, which are valuable in coordination chemistry. researchgate.net This reaction involves the functionalization of the nitrile carbon.
| Reaction Type | Reagents | Functional Group Transformation | Product Class |
| Hydrolysis | H₃O⁺ or OH⁻ | -CN → -COOH / -CONH₂ | Carboxylic Acids / Amides |
| Reduction | LiAlH₄ or H₂/Catalyst | -CN → -CH₂NH₂ | Primary Amines |
| Grignard Reaction | 1. R-MgX; 2. H₃O⁺ | -CN → -C(=O)R | Ketones |
| Amidino Formation | Pyrazole, Metal Complex | -CN → Amidino group | Pyrazolylamidino Ligands researchgate.net |
The pyrazole ring in this compound behaves as an electron-rich aromatic system and is susceptible to electrophilic substitution. The primary site for substitution on an N1-substituted pyrazole is the C4 position. globalresearchonline.net
Common functionalization reactions of the pyrazole ring include:
Halogenation: The C4 position can be readily halogenated using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to introduce bromine or iodine atoms, respectively. vulcanchem.com These halogenated derivatives are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds.
Nitration: The pyrazole ring can be nitrated, typically at the C4 position, using standard nitrating agents like nitric acid in sulfuric acid. The resulting nitro group can be reduced to an amino group, providing another point for derivatization.
Formylation: Vilsmeier-Haack formylation can introduce an aldehyde group at the C4 position, which can then be used in various subsequent reactions such as Wittig reactions or reductive aminations.
These modifications allow for the fine-tuning of the electronic and steric properties of the pyrazole scaffold, which is crucial for applications in drug design and materials science.
| Reaction Type | Reagents | Position of Functionalization | Product Feature |
| Iodination | N-Iodosuccinimide (NIS) | C4 | Precursor for cross-coupling vulcanchem.com |
| Bromination | N-Bromosuccinimide (NBS) | C4 | Precursor for cross-coupling |
| Nitration | HNO₃ / H₂SO₄ | C4 | Can be reduced to an amine globalresearchonline.net |
| Formylation | POCl₃ / DMF | C4 | Introduction of an aldehyde group |
This compound can be used as a synthon for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. beilstein-journals.orgnih.gov The activated methylene group of the acetonitrile moiety is key to many of these cyclization strategies.
For example, the methylene group can react with 1,3-dielectrophiles in condensation reactions to form a new six-membered ring fused to the pyrazole. The synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with significant biological activity, often involves the reaction of a pyrazole derivative with a β-dicarbonyl compound or its equivalent. nih.govekb.eg While many syntheses start with 5-aminopyrazoles, the reactivity of the cyanomethyl group in compounds like 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile has been shown to be effective in building fused pyrimidine (B1678525) rings. ekb.eg This demonstrates the potential of the acetonitrile moiety in this compound to act as a key component in annulation reactions, leading to the formation of novel fused systems like pyrazolopyridines and pyrazolopyrimidines. nih.govfrontiersin.org
Development of Novel Ligands and Materials
The structural features of this compound and its derivatives make them excellent candidates for the development of novel ligands for coordination chemistry and functional materials.
Pyrazole-based structures are widely used as ligands in coordination chemistry due to the excellent donor properties of the sp²-hybridized nitrogen atom (N2) of the pyrazole ring. researchgate.netacs.org The this compound scaffold can be elaborated to create multidentate ligands capable of forming stable complexes with a variety of metal ions.
The parent molecule can act as a monodentate ligand through the N2 atom. However, its true potential lies in the derivatization of the acetonitrile side chain to introduce additional donor atoms, leading to chelating ligands.
Bidentate N,N Ligands: As previously mentioned, the coupling of the nitrile with another pyrazole unit can form pyrazolylamidino ligands. researchgate.net These ligands can chelate to a metal center through the pyrazole N2 atom and one of the amidine nitrogen atoms.
Bidentate N,O Ligands: Hydrolysis of the acetonitrile to an acetamide, followed by N-arylation, can produce ligands like N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (an isomer of the title compound). nih.gov Such molecules can coordinate to metal ions like Cd(II), Cu(II), and Fe(II) through the pyrazole N2 atom and the carbonyl oxygen of the acetamide group, forming stable mononuclear complexes. nih.gov
The ability to easily modify both the pyrazole ring and the side chain allows for the systematic tuning of the ligand's steric and electronic properties, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes.
| Ligand Type | Derivative of this compound | Donor Atoms | Metal Ion Examples | Reference |
| Pyrazolylamidino | Formed from coupling with another pyrazole | N (pyrazole), N (amidine) | Re, Ir | researchgate.net |
| Pyrazolylacetamide | N-substituted acetamide derivative | N (pyrazole), O (carbonyl) | Cd(II), Cu(II), Fe(II) | nih.gov |
Applications in Material Science (e.g., Fluorescent Dyes, Sensors)
The pyrazole core is a key component in a variety of fluorescent molecules and chemosensors due to its electronic characteristics and ability to coordinate with metal ions. The acetonitrile group, as seen in this compound, can also play a crucial role in the synthesis of more complex heterocyclic systems with interesting photophysical properties.
Fluorescent Dyes:
Sensors:
The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions, making pyrazole derivatives excellent candidates for the development of chemosensors. The interaction with a metal ion can lead to a change in the fluorescent properties of the molecule, allowing for the detection of the ion. This can manifest as either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity.
For example, simple pyrazoline and pyrazole-based sensors have been developed for the selective detection of various metal ions. In one study, a pyrazole-based sensor demonstrated a significant fluorescence enhancement in the presence of Zn²⁺ and Cd²⁺, while another derivative showed a selective "turn-on" response to Fe³⁺. nih.gov The design of these sensors often involves the strategic placement of substituents that can facilitate metal ion chelation and influence the electronic properties of the pyrazole core.
The general structure of pyrazole-based fluorescent sensors often includes a fluorophore unit, a receptor (chelating) unit, and a spacer. The this compound scaffold provides a basic framework that could be functionalized to create such sensors. The pyrazole ring itself can act as part of the receptor, and the methyl and acetonitrile groups can be modified to tune the selectivity and sensitivity of the sensor.
| Pyrazole Derivative | Target Analyte | Fluorescence Response | Detection Limit |
|---|---|---|---|
| Acylhydrazone derivative with pyridine–pyrazole | Al³⁺ | Fluorescence increase at 468 nm | Not specified |
| Pyrazoline derivative | Hg²⁺ | Fluorescence quenching | 0.31 µM |
Structure-Activity Relationship (SAR) Studies in Related Pyrazole Scaffolds
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its properties and for designing new materials with enhanced performance. While specific SAR studies for this compound in material science are not extensively documented, general principles can be derived from research on related pyrazole derivatives.
The photophysical and sensing properties of pyrazole-based compounds are highly dependent on the nature and position of the substituents on the pyrazole ring.
Substitution at the N1-position: The group attached to the N1 nitrogen of the pyrazole ring can significantly influence the electronic and steric properties of the molecule. In the case of this compound, the acetonitrile group at this position can be a precursor for the synthesis of more complex heterocyclic systems, which in turn can modulate the fluorescent properties.
Substitution at the C3 and C5-positions: Substituents at these positions are often part of the conjugated system and can directly impact the absorption and emission wavelengths. Electron-donating or electron-withdrawing groups can be introduced to fine-tune the electronic transitions and, consequently, the color and intensity of the fluorescence. For example, in pyrazoline-based fluorescent compounds, the introduction of a bromine atom into a benzothiazole (B30560) group attached to the pyrazoline core resulted in a blue shift of the fluorescence emission, while a methyl group caused a red shift. nih.gov
The Acetonitrile Group: The nitrile group in this compound is a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to create more complex heterocyclic structures. Each of these modifications would drastically alter the electronic and steric profile of the molecule, leading to different photophysical properties and sensing capabilities.
Computational studies, such as Density Functional Theory (DFT), are often employed to understand the electronic structure and predict the properties of new pyrazole derivatives, aiding in the rational design of materials with desired characteristics. researchgate.net
| Structural Modification | Effect on Properties | Example Application |
|---|---|---|
| Introduction of electron-withdrawing groups | Can lead to a blue shift in fluorescence emission | Tuning of fluorescent dyes |
| Introduction of electron-donating groups | Can lead to a red shift in fluorescence emission | Development of red-emitting fluorophores |
| Incorporation of chelating moieties | Enables metal ion sensing | Design of fluorescent chemosensors |
| Extension of π-conjugation | Shifts absorption and emission to longer wavelengths | Near-infrared dyes and sensors |
Q & A
Q. What are the recommended synthetic routes for (5-Methyl-1H-pyrazol-1-yl)acetonitrile derivatives?
Methodological Answer : Derivatives of this compound are typically synthesized via condensation reactions. For example, refluxing 5-methyl-1-phenyl-1H-pyrazole derivatives with aldehydes, cyanoacetamide, and ammonium acetate in n-butanol yields bis-pyridine carbonitrile derivatives . Another approach involves reacting pyrazole intermediates with benzaldehyde in 1,4-dioxane under reflux conditions, followed by crystallization . Key steps include:
- Use of ammonium acetate as a catalyst for cyclization.
- Optimization of reflux time (3–4 hours) and solvent choice (n-butanol or 1,4-dioxane).
- Characterization via -NMR, -NMR, and IR spectroscopy to confirm cyano (-CN) and carbonyl (C=O) functional groups .
Q. What safety protocols are critical when handling this compound?
Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors, as acetonitrile derivatives can release toxic hydrogen cyanide upon decomposition .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant clothing, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required if exposure limits exceed 10 ppm .
- Storage : Store in airtight containers away from oxidizers (e.g., peroxides) and ignition sources (flash point: 12.8°C) .
Q. How can solubility challenges in acetonitrile-water mixtures be addressed?
Methodological Answer : While acetonitrile is generally miscible with water, phase separation can be induced via:
- Salt-out extraction : Adding ammonium sulfate or sodium chloride to aqueous solutions .
- Low-temperature extraction : Cooling mixtures to -20°C to precipitate acetonitrile .
- Solvent-induced phase change : Introducing immiscible solvents (e.g., dichloromethane) to partition components .
Advanced Research Questions
Q. How can multivariate optimization enhance chromatographic analysis of this compound?
Methodological Answer : A two-level full factorial design is effective for optimizing HPLC parameters:
Q. How to resolve contradictions in hydrogen bonding patterns during crystallographic analysis?
Methodological Answer :
- Graph set analysis : Classify hydrogen bonds into motifs (e.g., chains, rings) using Etter’s rules. For example, N–H···O and O–H···N interactions in pyrazole derivatives can form or motifs .
- Software tools : Refine crystal structures using SHELXL to model disorder or thermal motion, ensuring hydrogen bond geometries (e.g., bond angles, distances) align with theoretical predictions .
Q. What strategies validate conflicting bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer :
- Statistical validation : Apply Student’s t-test () to compare IC values from replicate assays .
- Molecular docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., androgen receptor binding) and correlate docking scores with experimental inhibition .
- In vitro replication : Test derivatives in multiple cell lines (e.g., LNCaP for prostate cancer) to confirm dose-dependent trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
